molecular formula C22H22O8 B15390337 Aciculatin

Aciculatin

Cat. No.: B15390337
M. Wt: 414.4 g/mol
InChI Key: RUTGHCUXABPJTJ-UHFFFAOYSA-N
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Description

Aciculatin (8-((2R,4S,5S,6R)-tetrahydro-4,5-dihydroxy-6-methyl-2H-pyran-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is a naturally occurring C-glycosidic flavonoid isolated from the medicinal plant Chrysopogon aciculatus . Its unique structure features a β-C-glycosidic bond and intramolecular hydrogen bonding between hydroxyl and ketonic oxygen atoms, conferring exceptional stability and resistance to enzymatic degradation .

This compound exhibits dual pharmacological activities:

Anticancer Activity: It induces p53-dependent apoptosis in cancer cells by depleting MDM2 (a negative regulator of p53), leading to G1 cell cycle arrest, p21 upregulation, and caspase activation (caspase-9/-3 and PARP cleavage). The GI50 and IC50 values in HCT116 colorectal cancer cells are 2.81 mM and 5.88 mM, respectively .

Anti-Inflammatory Activity: At 1–10 μM, this compound suppresses LPS-induced inflammation in macrophages by inhibiting NF-κB nuclear translocation and JNK/p38 MAPK pathways, reducing iNOS/COX-2 expression and downstream mediators (NO and PGE2) .

Properties

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

8-(4,5-dihydroxy-6-methyloxan-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3

InChI Key

RUTGHCUXABPJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Aciculatin with Other Anticancer Flavonoids

Compound Source Key Structural Features Mechanism of Action GI50/IC50 (Cancer Cells) Key References
This compound Chrysopogon aciculatus C-glycoside with β-C-glycosidic bond MDM2 depletion → p53 stabilization → apoptosis 2.81 mM (GI50, HCT116)
Quercetin Fruits, vegetables O-glycoside with hydroxyl groups ROS generation, PI3K/Akt inhibition 50–100 μM (HCT116)
Kaempferol Lilium longiflorum O-glycoside with 3-OH group COX-2 inhibition (non-concentration-dependent) 37% inhibition at 1 ppm

Key Differences :

  • Structural Stability : this compound’s C-glycosidic linkage enhances metabolic stability compared to O-glycosides like quercetin and kaempferol, which are prone to hydrolysis .
  • p53 Specificity: Unlike quercetin, which induces DNA damage and ROS, this compound activates p53 without significant genotoxicity, making it a safer candidate .

Anti-Inflammatory Activity Against NF-κB/COX-2 Inhibitors

Table 2: Comparison of Anti-Inflammatory Efficacy

Compound Target Pathways IC50 for COX-2 Inhibition Effect on NF-κB Key Model Systems References
This compound NF-κB, JNK/p38 MAPK 10 μM (PGE2 reduction) Blocks nuclear translocation RAW264.7 macrophages
Celecoxib COX-2 selective inhibition 40 nM No direct effect Human synovial cells N/A
Delphinidin Weak COX-1/2 inhibition >40 μM No significant effect In vitro enzymatic assays

Key Insights :

  • Dual Pathway Inhibition : this compound simultaneously suppresses NF-κB and MAPK pathways, whereas celecoxib only targets COX-2 .
  • Concentration Dependency : this compound’s anti-inflammatory effects are dose-dependent (1–10 μM), unlike kaempferol, which shows erratic inhibition (e.g., 100% COX-2 suppression at 10 ppm but lower efficacy at higher doses) .

Mechanistic Advantages Over DNA-Binding Agents

This compound’s apoptosis-inducing mechanism differs from classical DNA-binding agents like doxorubicin:

  • MDM2-Driven p53 Activation : By downregulating MDM2 mRNA, this compound stabilizes p53 without relying on DNA damage signals, a unique feature compared to nutlin-3 (an MDM2-p53 interaction inhibitor) .

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